NAN-190 hydrobromide

Descripción general

Descripción

NAN-190 hydrobromide is a chemical compound widely used in scientific research. It was initially believed to act as a selective antagonist for the serotonin receptor 5-HT1A, but later studies revealed that it also potently blocks the alpha-2 adrenergic receptor . This dual activity has raised concerns about its specificity in studies targeting serotonin receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NAN-190 hydrobromide involves the reaction of 1-(2-methoxyphenyl)-4-(4-phthalimidobutyl)piperazine with hydrobromic acid. The reaction conditions typically include:

Solvent: Anhydrous ethanol or methanol

Temperature: Room temperature to slightly elevated temperatures

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

Purification: Crystallization or recrystallization to obtain pure this compound

Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) to ensure purity and consistency

Análisis De Reacciones Químicas

Types of Reactions

NAN-190 hydrobromide undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding oxides

Reduction: Reaction with reducing agents to form corresponding reduced products

Substitution: Reaction with nucleophiles or electrophiles to replace functional groups

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives

Reduction: Formation of reduced amines or alcohols

Substitution: Formation of halogenated derivatives or other substituted products

Aplicaciones Científicas De Investigación

Neuroscience Research

NAN-190 is extensively used in neuroscience to study serotonin's role in mood regulation and anxiety disorders. Its application includes:

- Behavioral Studies : Experimental models have utilized NAN-190 to assess its effects on anxiety-like behaviors in rodents. For example, administration of NAN-190 has been shown to modify responses in elevated plus-maze tests, indicating its potential anxiolytic properties .

Pain Management Studies

Research has indicated that NAN-190 may play a role in pain modulation through its effects on spinal serotonin receptors. In electroacupuncture studies, NAN-190 was administered intrathecally before treatment to evaluate its impact on pain thresholds . The results suggested that blocking the 5-HT1A receptors could enhance analgesic effects.

Pharmacological Studies

NAN-190 serves as a valuable tool in pharmacological research to explore the interactions between serotonin receptors and various drugs. It has been utilized to:

- Investigate receptor binding dynamics using radioligand assays.

- Analyze the effects of other serotonergic drugs when co-administered with NAN-190 .

Case Study 1: Anxiety Modulation

In a study examining anxiety modulation, researchers administered NAN-190 to a group of rodents subjected to stress-inducing environments. The findings indicated that NAN-190 significantly reduced anxiety-like behaviors compared to control groups, supporting its potential therapeutic use in treating anxiety disorders.

Case Study 2: Pain Threshold Assessment

Another study focused on pain threshold assessments where NAN-190 was administered prior to electroacupuncture treatment. The results demonstrated a marked increase in pain tolerance among subjects treated with NAN-190 compared to those receiving placebo treatments, suggesting its efficacy in pain management protocols.

Mecanismo De Acción

NAN-190 hydrobromide exerts its effects by blocking the serotonin receptor 5-HT1A and the alpha-2 adrenergic receptor . The molecular targets and pathways involved include:

Serotonin Receptor 5-HT1A: Inhibition of serotonin binding, leading to reduced serotonin signaling

Alpha-2 Adrenergic Receptor: Inhibition of norepinephrine binding, leading to reduced adrenergic signaling

Comparación Con Compuestos Similares

Similar Compounds

WAY-100635: A selective antagonist for the serotonin receptor 5-HT1A

Yohimbine: An antagonist for the alpha-2 adrenergic receptor

Pindolol: A non-selective beta-adrenergic receptor antagonist with partial agonist activity at the serotonin receptor 5-HT1A

Uniqueness

NAN-190 hydrobromide’s uniqueness lies in its dual receptor activity, making it a valuable tool in research studies that require modulation of both serotonin and adrenergic signaling pathways .

Actividad Biológica

NAN-190 hydrobromide is a notable compound primarily recognized for its role as a selective antagonist of the 5-HT1A serotonin receptor. This article delves into its biological activity, relevant research findings, and case studies that highlight its pharmacological significance.

Chemical Profile

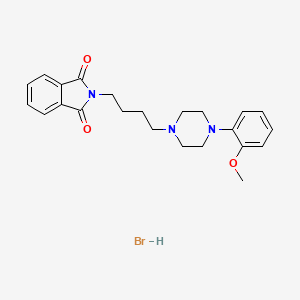

- Chemical Name : 1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide

- Molecular Weight : 474.4 g/mol

- CAS Number : 115338-32-4

- Purity : ≥98% (HPLC)

- Structure :

NAN-190 acts as a competitive antagonist at the 5-HT1A receptor, which plays a crucial role in modulating serotonergic neurotransmission. Its antagonistic properties have been demonstrated through various experimental models, particularly in the context of serotonin-induced responses.

In Vitro Studies

- Competitive Antagonism : NAN-190 has been shown to shift the log-concentration inhibition curve of the 5-HT1A agonist 5-carboxamidotryptamine to the right, indicating competitive inhibition. The Schild analysis yielded a value of 1.9 nM, confirming its potency as a 5-HT1A antagonist .

- Effect on Adenylyl Cyclase : In hippocampal membranes, NAN-190 did not affect forskolin-stimulated adenylyl cyclase activity by itself but inhibited the activity induced by 5-HT1A agonists, further supporting its role as an antagonist .

In Vivo Studies

- Behavioral Effects : In animal models, NAN-190 (0.5 mg/kg) was administered alongside fluoxetine, where it reversed the catalepsy-improving effects of fluoxetine in 6-OHDA lesioned rats. This suggests that NAN-190 can modulate the serotonergic effects of other antidepressants .

- Influence on Breathing Responses : A study examining developmental nicotine exposure found that NAN-190 significantly altered serotonin's effects on breathing-related motor responses in rats, indicating its potential influence on respiratory modulation via serotonergic pathways .

Table 1: Experimental Series Overview

| Experimental Series | Treatment | Control N | DNE N |

|---|---|---|---|

| 1 | 5HT (20 μM) | 14 | 10 |

| 2 | NAN-190 + 5HT (20 μM) | 10 | 9 |

| 3 | Ketanserin + 5HT (20 μM) | 10 | 10 |

| ... | ... | ... | ... |

| Total | 99 | 90 |

This table summarizes experimental setups involving NAN-190 and its interactions with serotonin in both control and developmental nicotine exposure (DNE) conditions .

Propiedades

IUPAC Name |

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRUEPFPTQYHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042588 | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>71.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500399 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

115338-32-4 | |

| Record name | 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115338-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115338-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAN-190 HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.